molecular formula C8H4Br2N4O2 B11801608 5-Bromo-2-(5-bromopyridin-2-yl)-2H-1,2,3-triazole-4-carboxylicacid

5-Bromo-2-(5-bromopyridin-2-yl)-2H-1,2,3-triazole-4-carboxylicacid

Cat. No.: B11801608
M. Wt: 347.95 g/mol
InChI Key: GRTTXNQVVOITRI-UHFFFAOYSA-N
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Description

5-Bromo-2-(5-bromopyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that features both bromopyridine and triazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(5-bromopyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid typically involves the reaction of 5-bromopyridine derivatives with azide compounds under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions. The reaction is carried out in the presence of a copper catalyst, such as copper sulfate, and a reducing agent like sodium ascorbate. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the triazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(5-bromopyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The triazole ring can participate in redox reactions, leading to the formation of different oxidation states.

    Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds, facilitated by palladium or copper catalysts.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide, amines, and thiols in the presence of a base like potassium carbonate.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

    Coupling Reactions: Palladium or copper catalysts, often in the presence of ligands like triphenylphosphine.

Major Products Formed

    Substitution Reactions: Formation of substituted triazole derivatives.

    Oxidation and Reduction: Various oxidation states of the triazole ring.

    Coupling Reactions: Formation of biaryl or heteroaryl compounds.

Scientific Research Applications

5-Bromo-2-(5-bromopyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound is explored for its potential use in the development of novel materials with unique electronic or photophysical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity or protein interactions.

    Industrial Applications: The compound is used in the synthesis of advanced intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(5-bromopyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecule. The bromopyridine moiety can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-(3-chloropyridin-2-yl)-2H-pyrazole-3-carboxylic acid
  • 5-Bromo-2-(piperazin-1-yl)pyrimidine
  • 5-Bromo-2-pyridinecarboxaldehyde

Uniqueness

5-Bromo-2-(5-bromopyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid is unique due to the presence of both bromopyridine and triazole moieties, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C8H4Br2N4O2

Molecular Weight

347.95 g/mol

IUPAC Name

5-bromo-2-(5-bromopyridin-2-yl)triazole-4-carboxylic acid

InChI

InChI=1S/C8H4Br2N4O2/c9-4-1-2-5(11-3-4)14-12-6(8(15)16)7(10)13-14/h1-3H,(H,15,16)

InChI Key

GRTTXNQVVOITRI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1Br)N2N=C(C(=N2)Br)C(=O)O

Origin of Product

United States

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